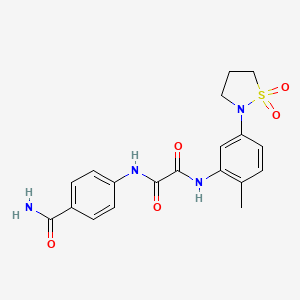
N1-(4-carbamoylphenyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N1-(4-carbamoylphenyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide is a complex molecule that appears to be related to the class of oxalamides and isothiazolidinones. These types of compounds are known for their potential in various applications, including medicinal chemistry and material science due to their unique structural features and chemical properties.
Synthesis Analysis
The synthesis of related oxalamide compounds has been explored in the literature. A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which involves the classical Meinwald rearrangement and a new rearrangement sequence . This method is operationally simple and high yielding, providing a useful formula for the synthesis of both anthranilic acid derivatives and oxalamides. Although the specific compound is not directly synthesized in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of oxalamides and related compounds is characterized by the presence of an oxalamide moiety, which is a functional group consisting of two amide groups connected by a carbonyl group (C=O). The structure of the compound would likely exhibit similar features, with additional substituents that may influence its conformation and interactions. The synthesis of oligomers containing oxazolidin-2-one units has been reported, where the 1H NMR spectra suggest ordered structures . These findings could provide insights into the molecular structure and conformational preferences of the compound .
Chemical Reactions Analysis
The chemical reactivity of oxalamides and related compounds can be influenced by the presence of functional groups and the overall molecular structure. The synthesis of oligomers from oxazolidin-2-ones indicates that these compounds can participate in further chemical transformations, potentially leading to the formation of ordered structures . The specific chemical reactions that N1-(4-carbamoylphenyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide might undergo are not detailed in the provided papers, but it can be inferred that it may be amenable to similar reactions due to its structural similarities.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound N1-(4-carbamoylphenyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide are not directly reported, related compounds such as oxalamides and oxazolidin-2-ones are known to have distinct properties based on their molecular structure. For instance, the oligomers synthesized from oxazolidin-2-ones are suggested to fold into ordered structures, which could imply a degree of rigidity and stability in their physical state . These properties are important for understanding the behavior of these compounds in various environments and could be relevant for the compound as well.
Wissenschaftliche Forschungsanwendungen
Novel Synthetic Approaches
A novel one-pot synthetic approach has been developed for the synthesis of di- and mono-oxalamides, showcasing a methodological advancement in the production of anthranilic acid derivatives and oxalamides. This synthesis method is operationally simple and high yielding, providing a new useful formula for these compounds (Mamedov et al., 2016).
Pharmacological Analysis
In a study on the synthesis and pharmacological analysis of 5-[4′-(substituted-methyl)[1,1′-biphenyl]-2-yl]-1H-tetrazoles, some compounds showed significant pharmacological properties, indicating the potential for diverse applications in pharmacology (Kamble et al., 2017).
Optically Active Compounds
The preparation of optically active binuclear diorganotin compounds from an optically active oxalamide has been reported. The compounds were characterized by various methods, including IR, elemental analysis, and mass spectrometry, showcasing their potential in various applications (Jiménez‐Pérez et al., 2006).
Antimicrobial Activities
A series of biologically active derivatives have been synthesized and demonstrated significant activities against bacterial and fungal strains, highlighting their potential in antimicrobial applications (Babu et al., 2013).
Catalyzed N-Arylation
Research into the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature has led to the creation of a wide range of N-arylation products. This method shows excellent chemoselectivity and tolerates a broad range of functional groups (Bhunia et al., 2022).
Exploration of Orexin Receptors
Studies on orexin receptors have revealed their role in complex emotional behaviors, such as stress and hyperarousal. Selective antagonism at OX1R, for example, has shown potential therapeutic strategies for various psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, environmental impact, etc.
Zukünftige Richtungen
This involves predicting or suggesting future research directions. It could include potential applications, modifications to improve its properties, or new reactions it could undergo.
Please consult a chemistry professional or a reliable source for specific information about this compound. It’s always important to handle chemical compounds safely and responsibly.
Eigenschaften
IUPAC Name |
N-(4-carbamoylphenyl)-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-12-3-8-15(23-9-2-10-29(23,27)28)11-16(12)22-19(26)18(25)21-14-6-4-13(5-7-14)17(20)24/h3-8,11H,2,9-10H2,1H3,(H2,20,24)(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFQFTNGBCMMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-carbamoylphenyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate](/img/structure/B2521626.png)
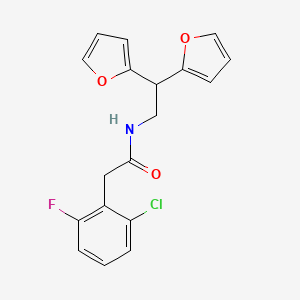
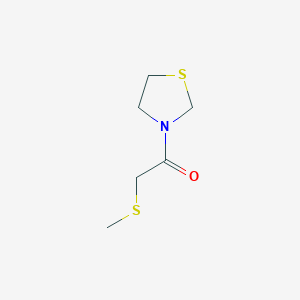
![2-chloro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2521632.png)
![N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide](/img/structure/B2521633.png)
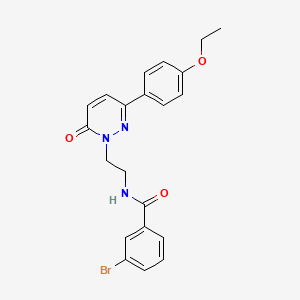
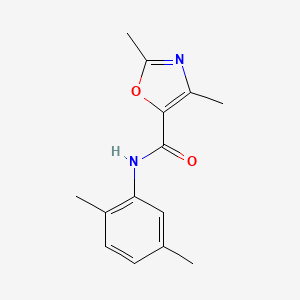
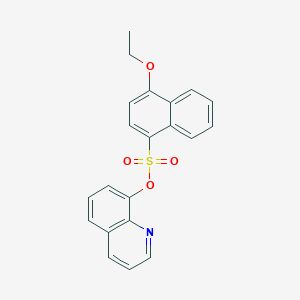
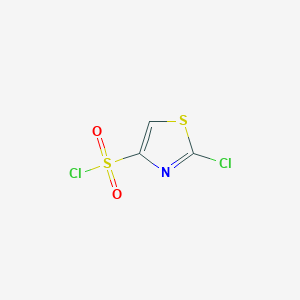
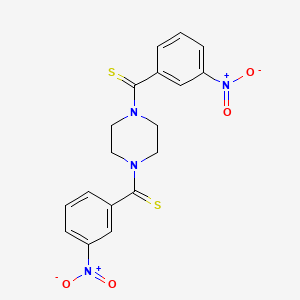
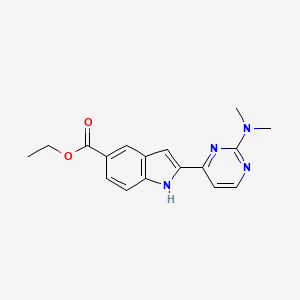
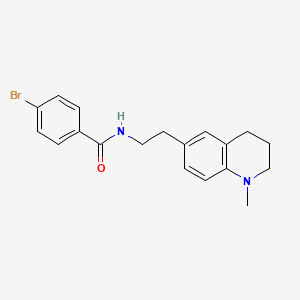
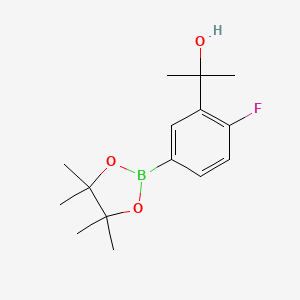
![1-benzyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2521648.png)